molecular formula C14H14N4O3 B2408223 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide CAS No. 2034620-20-5

3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2408223
CAS No.: 2034620-20-5
M. Wt: 286.291
InChI Key: DDWHHFXWUDKGCZ-UHFFFAOYSA-N
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Description

3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine and pyridine moieties. Common synthetic routes include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced.

    Attachment of Pyridine Ring: This can be done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one share the pyrrolidine ring structure.

    Pyridine Derivatives: Compounds such as 2-pyridinol 1-oxide and 3-bromopyridine share the pyridine ring structure.

    Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine share the pyrimidine moiety.

Uniqueness

What sets 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide apart is its combination of these three distinct moieties in a single molecule, which imparts unique chemical and biological properties

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-13(11-3-1-7-18(20)9-11)17-8-4-12(10-17)21-14-15-5-2-6-16-14/h1-3,5-7,9,12H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWHHFXWUDKGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=C[N+](=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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